molecular formula C10H10F2O2 B13501456 Rac-(1s,3s)-1-(2,6-difluorophenyl)cyclobutane-1,3-diol,trans

Rac-(1s,3s)-1-(2,6-difluorophenyl)cyclobutane-1,3-diol,trans

Cat. No.: B13501456
M. Wt: 200.18 g/mol
InChI Key: SEDBNSHBEDDBFP-UHFFFAOYSA-N
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Description

This compound features a cyclobutane core with trans-1,3-diol groups and a 2,6-difluorophenyl substituent at position 1. The racemic mixture (Rac) indicates equal proportions of both enantiomers. The trans-diol configuration imparts distinct stereoelectronic properties, influencing solubility, hydrogen-bonding capacity, and biological interactions. Fluorination at the aromatic ring enhances metabolic stability and modulates lipophilicity, making it relevant in drug discovery for optimizing pharmacokinetic profiles .

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

1-(2,6-difluorophenyl)cyclobutane-1,3-diol

InChI

InChI=1S/C10H10F2O2/c11-7-2-1-3-8(12)9(7)10(14)4-6(13)5-10/h1-3,6,13-14H,4-5H2

InChI Key

SEDBNSHBEDDBFP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=C(C=CC=C2F)F)O)O

Origin of Product

United States

Biological Activity

Rac-(1s,3s)-1-(2,6-difluorophenyl)cyclobutane-1,3-diol, trans (CAS No. 2613387-59-8) is a synthetic compound notable for its unique cyclobutane structure and the presence of a difluorophenyl group. This article explores its biological activity, potential mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H10F2O2
  • Molecular Weight : 200.2 g/mol
  • CAS Number : 2613387-59-8

The compound features two hydroxyl groups and a difluorophenyl substituent, which are critical for its biological interactions.

The biological activity of rac-(1s,3s)-1-(2,6-difluorophenyl)cyclobutane-1,3-diol is hypothesized to involve interactions with various biological macromolecules:

  • Enzyme Modulation : The hydroxyl groups can participate in hydrogen bonding with amino acid residues in enzymes, potentially altering enzyme kinetics.
  • Receptor Binding : The difluorophenyl group may enhance lipophilicity, allowing better membrane permeability and interaction with membrane-bound receptors.

These interactions suggest that the compound could modulate key biological pathways.

Cytotoxicity and Selectivity

The selectivity of rac-(1s,3s)-1-(2,6-difluorophenyl)cyclobutane-1,3-diol towards fungal cells versus mammalian cells could be investigated through cytotoxicity assays. The goal would be to establish a therapeutic window that favors fungal inhibition while minimizing toxicity to human cells.

Case Study 1: Enzyme Inhibition

In a hypothetical study examining the inhibition of a specific enzyme by rac-(1s,3s)-1-(2,6-difluorophenyl)cyclobutane-1,3-diol:

  • Objective : To determine the inhibitory effect on enzyme X.
  • Method : Enzyme assays were conducted at varying concentrations of the compound.
  • Results : A dose-dependent inhibition was observed with an IC50 value indicating significant potency.

Case Study 2: Receptor Interaction

A study focusing on receptor binding could elucidate the compound's mechanism:

  • Objective : To assess binding affinity to receptor Y.
  • Method : Radiolabeled ligand displacement assays were performed.
  • Results : The compound showed competitive inhibition with a calculated Ki value suggesting strong receptor affinity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of rac-(1s,3s)-1-(2,6-difluorophenyl)cyclobutane-1,3-diol in relation to structurally similar compounds:

Compound NameStructural DifferencesUnique Features
(1s,3s)-1-(2,6-dichlorophenyl)cyclobutane-1,3-diolChlorine instead of fluorineDifferent electronic properties
(1s,3s)-1-(4-fluorophenyl)cyclobutane-1,3-diolDifferent phenyl substitutionVariability in lipophilicity
(1s,3s)-1-(4-chlorophenyl)cyclobutane-1,3-diolChlorine instead of fluorineAltered binding characteristics

Comparison with Similar Compounds

Substituent Analysis

Key structural differences among related compounds (see Table 1) include:

  • Fluorine placement : The target compound fluorinates the aromatic ring, while others (e.g., 3,3-Difluorocyclobutane-1-carbonitrile) fluorinate the cyclobutane core.
  • Functional groups : The trans-diol contrasts with nitrile, carboxylic acid, or trifluoromethyl groups in analogs.

Table 1: Structural Comparison

Compound Name Substituents Functional Groups Molecular Weight (Est.)
Target Compound 2,6-difluorophenyl, trans-1,3-diol Diol, Aromatic fluoride ~220
3,3-Difluorocyclobutane-1-carbonitrile 3,3-difluoro, 1-carbonitrile Nitrile ~135
1-(Trifluoromethyl)cyclobutane-1-carboxylic acid 1-trifluoromethyl, 1-carboxylic acid Carboxylic acid ~170

Physicochemical Properties

  • Polarity : The trans-diol increases hydrophilicity (vs. nitrile or trifluoromethyl groups), likely enhancing aqueous solubility.
  • Lipophilicity : Fluorine on the aromatic ring may offset the diol’s polarity, balancing logP values for membrane permeability.
  • Acidity : The diol’s hydroxyl groups (pKa ~10–12) are less acidic than carboxylic acid derivatives (pKa ~2–4) .

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